

Molecular structure and formula of 2-Amino-1-cyclopentene-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1-cyclopentene-1-carbonitrile

Cat. No.: B031213

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-1-cyclopentene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **2-Amino-1-cyclopentene-1-carbonitrile**. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers and drug development professionals in their work with this molecule.

Molecular Structure and Properties

2-Amino-1-cyclopentene-1-carbonitrile, with the CAS number 2941-23-3, is an organic compound featuring a cyclopentene ring substituted with both an amino and a carbonitrile group.^[1] Its molecular formula is C₆H₈N₂.

Structure:

The chemical structure consists of a five-membered ring containing a double bond. An amino group (-NH₂) and a nitrile group (-C≡N) are attached to the carbons of the double bond.

Physicochemical Properties:

A summary of the key physicochemical properties of **2-Amino-1-cyclopentene-1-carbonitrile** is presented in Table 1. The compound is typically an off-white solid and is slightly soluble in water.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂	[1] [3] [4] [5]
Molecular Weight	108.14 g/mol	[3] [4] [5]
CAS Number	2941-23-3	[1] [3] [4] [5]
Appearance	Off-white solid	[1] [4]
Melting Point	147-148 °C	[2] [4]
Boiling Point	321.2 °C at 760 mmHg	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
Solubility	Slightly soluble in water	[1] [2]
pKa	6.70 ± 0.20 (Predicted)	[1]

Synthesis and Purification

A common and effective method for the synthesis of **2-Amino-1-cyclopentene-1-carbonitrile** involves the base-catalyzed cyclization of adiponitrile (hexanedinitrile).[\[6\]](#)

Experimental Protocol: Synthesis

Materials:

- Adiponitrile (hexanedinitrile)
- Potassium tert-butanolate (t-BuOK)

- Methanol (MeOH)
- Water

Procedure:

- Combine adiponitrile (1.0 equivalent) and powdered potassium tert-butanolate (1.2 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Upon completion of the reaction, add water to the reaction mixture.
- Collect the precipitated crystalline solid by filtration.
- Purify the crude product by recrystallization from methanol to yield **2-amino-1-cyclopentene-1-carbonitrile**.

A reported yield for this procedure is approximately 79%.[\[7\]](#)

Spectral Characterization

The structural identity and purity of **2-Amino-1-cyclopentene-1-carbonitrile** can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopentene ring and the amino group.

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms in the cyclopentene ring, the nitrile group, and the carbons of the double bond.

Experimental Protocol: NMR Sample Preparation

- Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- If the sample does not dissolve readily, the mixture can be gently warmed or vortexed.

- Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if necessary to remove any particulate matter.
- Ensure the height of the solution in the NMR tube is adequate for the instrument's detector.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include those for the N-H stretching of the primary amine, C≡N stretching of the nitrile group, and C=C stretching of the alkene.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

- Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

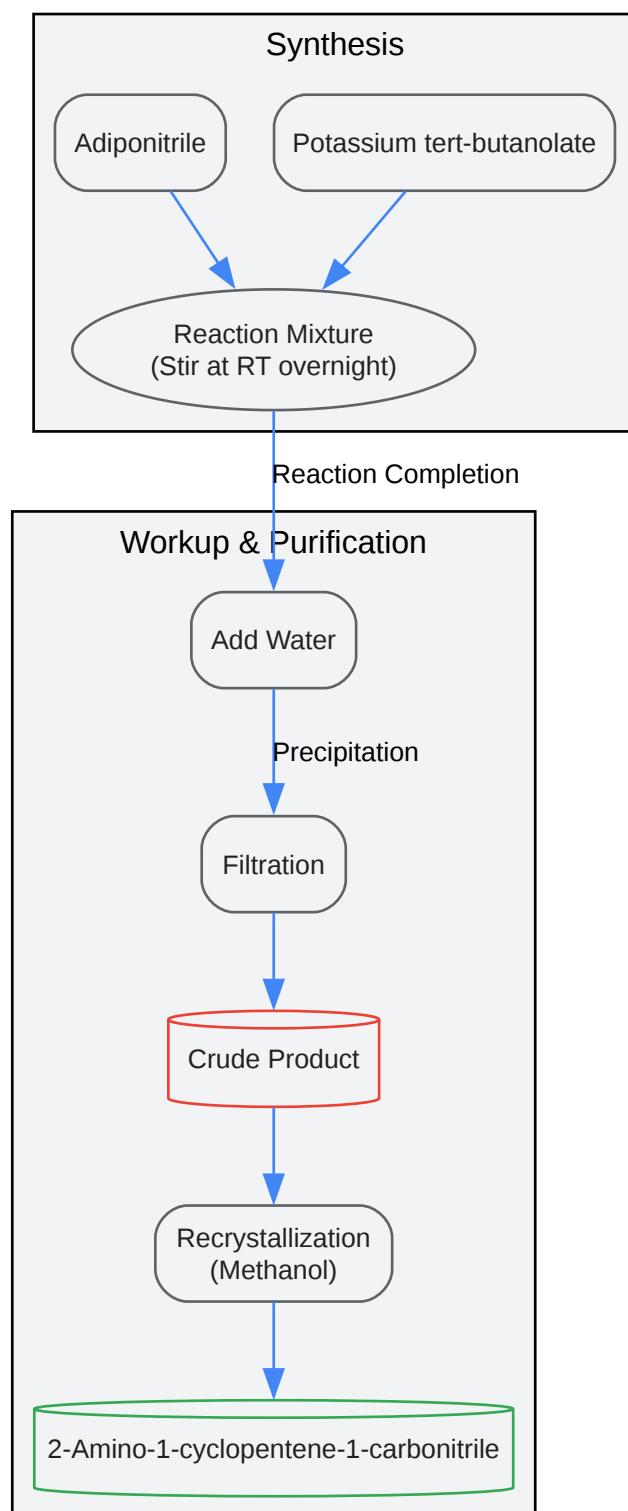
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak ($[M]^+$) is expected at an m/z corresponding to the molecular weight of the compound (approximately 108.14).

Table 2: Summary of Spectroscopic Data

Technique	Data Type	Observed/Expected Values
Mass Spec.	m/z Top Peak	107
m/z 2nd Highest	108	
m/z 3rd Highest	80	

Applications in Drug Development

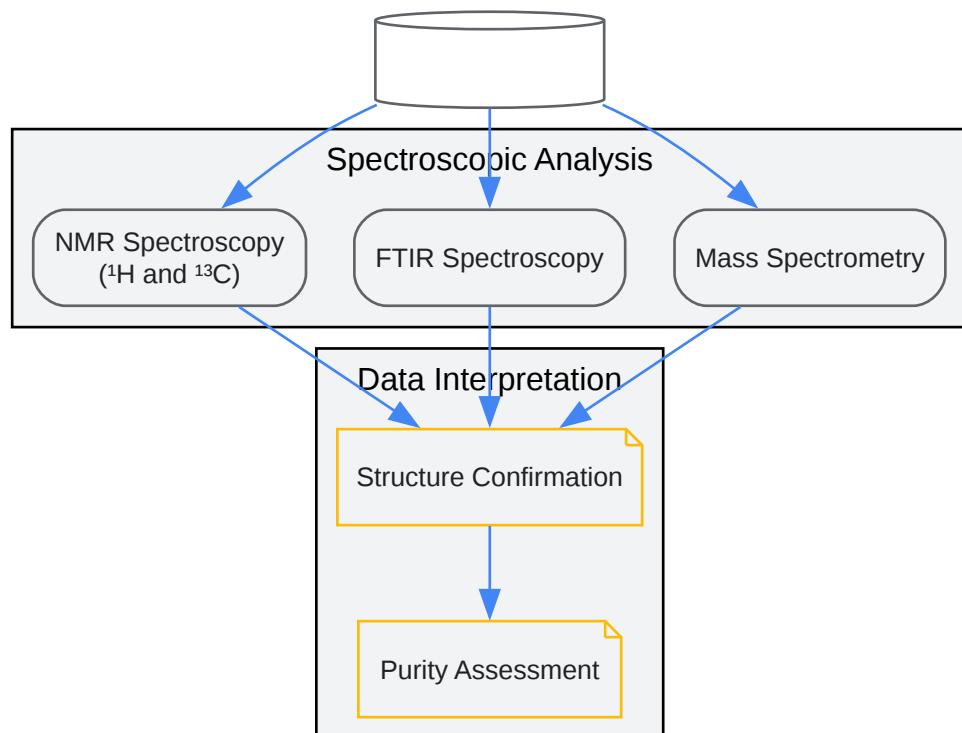

2-Amino-1-cyclopentene-1-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds.^[2] Its primary application is as a key intermediate for the production of heterocyclic compounds.

Notably, it is a reagent used in the synthesis of tacrine-huperzine A hybrids, which are investigated as acetylcholinesterase inhibitors for the potential treatment of neurological disorders such as Alzheimer's disease.^[3] While the direct biological activity of **2-Amino-1-cyclopentene-1-carbonitrile** is not extensively documented, its role as a precursor to biologically active molecules makes it a compound of significant interest to the pharmaceutical industry.

Visualized Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Amino-1-cyclopentene-1-carbonitrile**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Purification Workflow.

Characterization Workflow

This diagram outlines the logical flow for the structural characterization of the synthesized compound.

[Click to download full resolution via product page](#)

Caption: Structural Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-1-cyclopentene-1-carbonitrile | C₆H₈N₂ | CID 287275 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]

- 3. medchemexpress.com [medchemexpress.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 2-Cyclopentene-1-carbonitrile | C₆H₇N | CID 141303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [Molecular structure and formula of 2-Amino-1-cyclopentene-1-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031213#molecular-structure-and-formula-of-2-amino-1-cyclopentene-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com